
2-(2-Chlorophenyl)-3-nitrochromen-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Chlorophenyl)-3-nitrochromen-4-one is a chemical compound that belongs to the class of chromenone derivatives. This compound has been extensively studied for its various applications in scientific research.
作用机制
The mechanism of action of 2-(2-Chlorophenyl)-3-nitrochromen-4-one involves the oxidation of the nitro group to a nitro radical by ROS. This process leads to the formation of a highly fluorescent compound that can be detected using fluorescence microscopy or spectroscopy. The fluorescence intensity of the compound is directly proportional to the concentration of ROS in the cell.
生化和生理效应
The biochemical and physiological effects of 2-(2-Chlorophenyl)-3-nitrochromen-4-one are primarily related to its ability to detect ROS in living cells. This compound has been shown to be non-toxic to cells at low concentrations and does not interfere with cellular processes. The detection of ROS using 2-(2-Chlorophenyl)-3-nitrochromen-4-one has been used to study the role of oxidative stress in various diseases and to identify potential therapeutic targets.
实验室实验的优点和局限性
The advantages of using 2-(2-Chlorophenyl)-3-nitrochromen-4-one in lab experiments include its high sensitivity and specificity for ROS detection, its non-toxicity to cells at low concentrations, and its ability to detect ROS in living cells. However, there are also some limitations to using this compound in lab experiments. For example, the fluorescence intensity of the compound may be influenced by factors such as pH, temperature, and the presence of other molecules in the cell. Additionally, the synthesis of 2-(2-Chlorophenyl)-3-nitrochromen-4-one can be time-consuming and requires specialized equipment.
未来方向
There are several future directions for the use of 2-(2-Chlorophenyl)-3-nitrochromen-4-one in scientific research. One potential direction is the development of new fluorescent probes based on the chromenone scaffold for the detection of other reactive species such as reactive nitrogen species (RNS). Another potential direction is the use of 2-(2-Chlorophenyl)-3-nitrochromen-4-one in the development of new therapies for oxidative stress-related diseases. Additionally, the use of 2-(2-Chlorophenyl)-3-nitrochromen-4-one in combination with other imaging techniques such as electron microscopy and super-resolution microscopy could provide new insights into the role of ROS in cellular processes.
Conclusion:
In conclusion, 2-(2-Chlorophenyl)-3-nitrochromen-4-one is a valuable tool for studying oxidative stress-related diseases and for detecting ROS in living cells. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 2-(2-Chlorophenyl)-3-nitrochromen-4-one have been discussed in this paper. Further research on this compound could lead to the development of new therapies for oxidative stress-related diseases and provide new insights into the role of ROS in cellular processes.
合成方法
The synthesis of 2-(2-Chlorophenyl)-3-nitrochromen-4-one involves the condensation of 2-chlorobenzaldehyde with 3-nitroacetophenone in the presence of a base such as potassium hydroxide. The reaction is carried out in a solvent such as ethanol or methanol at a temperature of around 70-80°C for several hours. The resulting product is then purified by recrystallization or column chromatography.
科学研究应用
2-(2-Chlorophenyl)-3-nitrochromen-4-one has been extensively studied for its various applications in scientific research. This compound is primarily used as a fluorescent probe for the detection of reactive oxygen species (ROS) in living cells. ROS are highly reactive molecules that can cause damage to cellular components such as DNA, proteins, and lipids. The ability of 2-(2-Chlorophenyl)-3-nitrochromen-4-one to detect ROS in living cells makes it a valuable tool for studying oxidative stress-related diseases such as cancer, neurodegenerative diseases, and cardiovascular diseases.
属性
CAS 编号 |
143468-14-8 |
|---|---|
产品名称 |
2-(2-Chlorophenyl)-3-nitrochromen-4-one |
分子式 |
C15H8ClNO4 |
分子量 |
301.68 g/mol |
IUPAC 名称 |
2-(2-chlorophenyl)-3-nitrochromen-4-one |
InChI |
InChI=1S/C15H8ClNO4/c16-11-7-3-1-5-9(11)15-13(17(19)20)14(18)10-6-2-4-8-12(10)21-15/h1-8H |
InChI 键 |
RIQCRUZMLONGNV-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(O2)C3=CC=CC=C3Cl)[N+](=O)[O-] |
规范 SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(O2)C3=CC=CC=C3Cl)[N+](=O)[O-] |
同义词 |
4H-1-Benzopyran-4-one,2-(2-chlorophenyl)-3-nitro-(9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




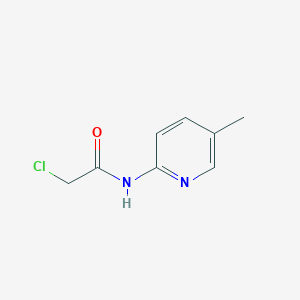
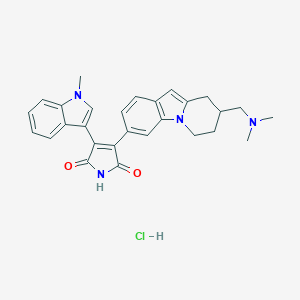
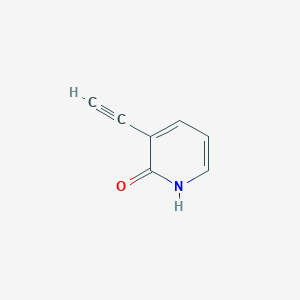
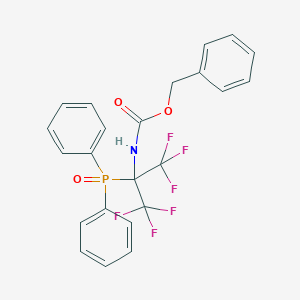
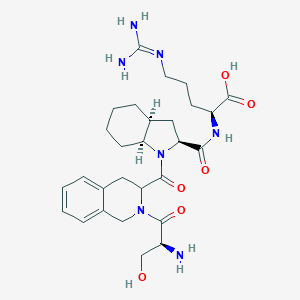
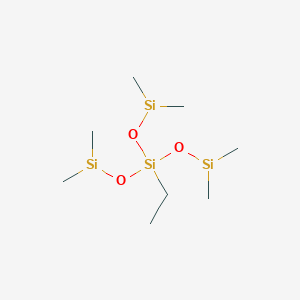
![2-Chloro-7-fluorobenzo[d]thiazole](/img/structure/B136207.png)
![2'-Methyl-4'-(5-methyl-[1,3,4]oxadiazol-2-yl)-biphenyl-4-carboxylic acid [4-methoxy-3-(4-methyl-piperazin-1-yl)-phenyl]-amide](/img/structure/B136210.png)
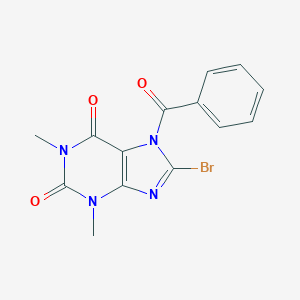
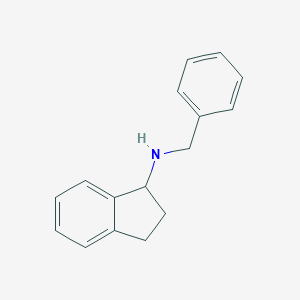
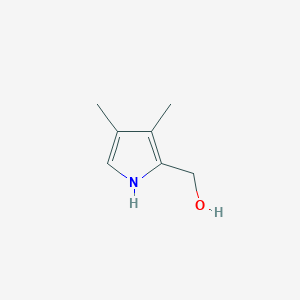
![Pyridine, 3-[(4,5-dihydro-2-thiazolyl)thio]-(9CI)](/img/structure/B136221.png)
![(4R,5S,8S,9S,10S,13R,14S,17R)-4,10,13-Trimethyl-17-[(2R,4S,5S)-4,5,6-trimethylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B136223.png)